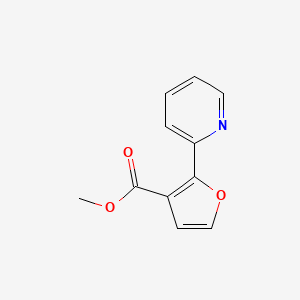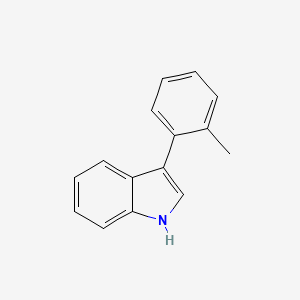![molecular formula C6H4Cl2N4 B11893933 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chlorine atoms at the 4 and 7 positions and an amine group at the 2 position. The presence of these functional groups imparts distinct chemical properties and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step procedures starting from readily available precursors. One common method involves the chlorination of a pyrrolo[3,2-d]pyrimidine intermediate using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . Another approach utilizes microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing chlorinated pyrrolo[3,2-d]pyrimidine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Sodium Periodate (NaIO4): Employed in oxidation reactions.
Potassium Osmate (K2OsO4): Used in the oxidation of terminal double bonds.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis and cell cycle arrest in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrrolo[2,3-d]pyrimidine core but lacks the additional chlorine substitution at the 7 position.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different substitution pattern and biological activity.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains both chlorine and iodine substitutions, leading to distinct chemical properties and applications.
The unique substitution pattern of this compound imparts specific chemical and biological properties that differentiate it from these similar compounds.
Propiedades
IUPAC Name |
4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQWJAOOLPWTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)
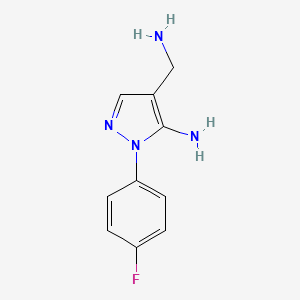


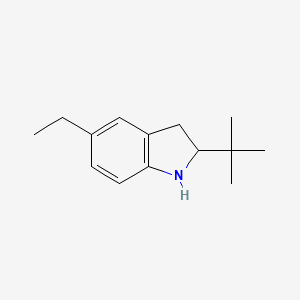

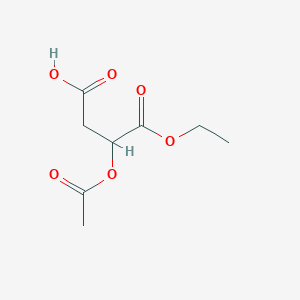
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)


